molecular formula C10H18F2N2O2 B580564 tert-Butyl 4-amino-3,3-difluoropiperidine-1-carboxylate CAS No. 1255666-48-8

tert-Butyl 4-amino-3,3-difluoropiperidine-1-carboxylate

Cat. No. B580564
M. Wt: 236.263
InChI Key: APZOOTJWPGQYSZ-UHFFFAOYSA-N
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Description

“tert-Butyl 4-amino-3,3-difluoropiperidine-1-carboxylate” is a chemical compound with the molecular formula C10H18F2N2O2 . It is used in various scientific and industrial applications. The compound has two isomers, (4R)-4-amino-3,3-difluoropiperidine-1-carboxylate and (4S)-4-amino-3,3-difluoropiperidine-1-carboxylate , which differ in the spatial arrangement of their atoms.


Molecular Structure Analysis

The molecular structure of “tert-Butyl 4-amino-3,3-difluoropiperidine-1-carboxylate” is characterized by a piperidine ring, which is a six-membered ring with one nitrogen atom, and two fluorine atoms attached to the third carbon atom of the ring . The carboxylate group is attached to the nitrogen atom through a carbonyl group, and the tert-butyl group is attached to the carbonyl carbon .


Physical And Chemical Properties Analysis

“tert-Butyl 4-amino-3,3-difluoropiperidine-1-carboxylate” has a molecular weight of 236.26 g/mol . It has one hydrogen bond donor and five hydrogen bond acceptors . The compound’s exact mass and monoisotopic mass are 236.13363415 g/mol . Its topological polar surface area is 55.6 Ų .

Scientific Research Applications

Synthesis of 6-tert-butyl 3-ethyl 2-amino-4,5-dihydrothieno [2,3-c]pyridine-3,6 (7H)-dicarboxylate

  • Scientific Field : Organic Chemistry
  • Application Summary : “Tert-butyl 3- (aminomethyl)-4,4-difluoropiperidine-1-carboxylate” serves as a key intermediate in various synthesis processes. For instance, it is used in the synthesis of 6-tert-butyl 3-ethyl 2-amino-4,5-dihydrothieno [2,3-c]pyridine-3,6 (7H)-dicarboxylate from tert-butyl 4-oxopiperidine-1-carboxylate, ethyl cyanomalonate, and sulfur.
  • Methods of Application : The specific methods of application or experimental procedures were not provided in the source.
  • Results or Outcomes : The source did not provide specific results or outcomes, including any quantitative data or statistical analyses.

Synthesis of tert-Butyl (4R)-4-amino-3,3-difluoropiperidine-1-carboxylate

  • Scientific Field : Organic Chemistry
  • Application Summary : “tert-Butyl (4R)-4-amino-3,3-difluoropiperidine-1-carboxylate” is a compound that can be synthesized and used in various chemical reactions .
  • Methods of Application : The specific methods of application or experimental procedures were not provided in the source .
  • Results or Outcomes : The source did not provide specific results or outcomes, including any quantitative data or statistical analyses .

Synthesis of tert-Butyl 4-amino-3,3-difluoropiperidine-1-carboxylate

  • Scientific Field : Organic Chemistry
  • Application Summary : “tert-Butyl 4-amino-3,3-difluoropiperidine-1-carboxylate” is a compound that can be synthesized and used in various chemical reactions .
  • Methods of Application : The specific methods of application or experimental procedures were not provided in the source .
  • Results or Outcomes : The source did not provide specific results or outcomes, including any quantitative data or statistical analyses .

Synthesis of tert-Butyl (4R)-4-amino-3,3-difluoropiperidine-1-carboxylate

  • Scientific Field : Organic Chemistry
  • Application Summary : “tert-Butyl (4R)-4-amino-3,3-difluoropiperidine-1-carboxylate” is a compound that can be synthesized and used in various chemical reactions .
  • Methods of Application : The specific methods of application or experimental procedures were not provided in the source .
  • Results or Outcomes : The source did not provide specific results or outcomes, including any quantitative data or statistical analyses .

Synthesis of tert-Butyl 4-amino-3,3-difluoropiperidine-1-carboxylate

  • Scientific Field : Organic Chemistry
  • Application Summary : “tert-Butyl 4-amino-3,3-difluoropiperidine-1-carboxylate” is a compound that can be synthesized and used in various chemical reactions .
  • Methods of Application : The specific methods of application or experimental procedures were not provided in the source .
  • Results or Outcomes : The source did not provide specific results or outcomes, including any quantitative data or statistical analyses .

Safety And Hazards

“tert-Butyl 4-amino-3,3-difluoropiperidine-1-carboxylate” is harmful if swallowed and causes skin and eye irritation . It may also cause respiratory irritation . Safety precautions include avoiding ingestion, skin and eye contact, and inhalation of vapors .

properties

IUPAC Name

tert-butyl 4-amino-3,3-difluoropiperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18F2N2O2/c1-9(2,3)16-8(15)14-5-4-7(13)10(11,12)6-14/h7H,4-6,13H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APZOOTJWPGQYSZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C(C1)(F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18F2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20718892
Record name tert-Butyl 4-amino-3,3-difluoropiperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20718892
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl 4-amino-3,3-difluoropiperidine-1-carboxylate

CAS RN

1255666-48-8
Record name tert-Butyl 4-amino-3,3-difluoropiperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20718892
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl 4-amino-3,3-difluoropiperidine-1-carboxylate
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

A suspension of 4-benzylamino-3,3-difluoro-piperidine-1-carboxylic acid tert-butyl ester (830 mg, 2.54 mmol), Pd/C (81.2 mg, 76.3 μmol) in MeOH (30 mL) was hydrogenated at room temperature for 14 hours. The catalyst was filtered off, washed thoroughly with MeOH and the solvents were evaporated. The title compound was obtained as colorless oil (601 mg, 100%).
Quantity
830 mg
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Name
Quantity
81.2 mg
Type
catalyst
Reaction Step One

Synthesis routes and methods II

Procedure details

In a flame dried round-bottomed flask equipped with a magnetic stir bar and under inert atmosphere (N2), tert-butyl 4-(benzylamino)-3,3-difluoropiperidine-1-carboxylate (0.186 g, 0.57 mmol) was dissolved in MeOH (5 mL) and wet Pd/C 10% (50 mg) was added. The flask was purged with H2 gas and the reaction mixture stirred under an H2 atmosphere for 2 h at rt. The reaction mixture was filtered over celite and the cake was washed with MeOH and EA. The filtrate was concentrated under reduced pressure to give tert-butyl 4-amino-3,3-difluoropiperidine-1-carboxylate as a colorless oil. LC-MS-conditions 08: tR=0.49 min; [M-CH3+H]+=222.32.
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.186 g
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step Two
Name
Quantity
50 mg
Type
catalyst
Reaction Step Three

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